N-lauroyl-D-arginine
Overview
Description
N-lauroyl-D-arginine is a derivative of the amino acid arginine, where the lauroyl group (a 12-carbon fatty acid chain) is attached to the nitrogen atom of the arginine molecule. This compound is known for its surfactant properties and antimicrobial activity, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-lauroyl-D-arginine can be synthesized through the condensation reaction between lauric acid and D-arginine. The process typically involves the following steps:
Activation of Lauric Acid: Lauric acid is first converted to lauroyl chloride using thionyl chloride or oxalyl chloride.
Condensation Reaction: The lauroyl chloride is then reacted with D-arginine in the presence of a base such as triethylamine or pyridine to form this compound.
Industrial Production Methods: Industrial production of this compound often involves enzymatic methods to ensure high yield and purity. One such method includes the use of aminoacylase enzymes derived from microorganisms like Burkholderia species, which catalyze the acylation of D-arginine with lauric acid .
Chemical Reactions Analysis
Types of Reactions: N-lauroyl-D-arginine undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to produce lauric acid and D-arginine.
Oxidation: The lauroyl group can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Substitution: The amino group of D-arginine can participate in substitution reactions, where other functional groups replace the lauroyl group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various electrophiles in the presence of a base.
Major Products:
Hydrolysis: Lauric acid and D-arginine.
Oxidation: Oxidized derivatives of the lauroyl group.
Substitution: New compounds with different functional groups replacing the lauroyl group.
Scientific Research Applications
N-lauroyl-D-arginine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties, making it a potential candidate for developing new antibiotics or antiseptics.
Mechanism of Action
The antimicrobial activity of N-lauroyl-D-arginine is primarily due to its ability to disrupt microbial cell membranes. The lauroyl group interacts with the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This disruption of the cell membrane integrity leads to the leakage of cellular contents and cell death .
Comparison with Similar Compounds
N-lauroyl-L-arginine: Similar in structure but uses the L-enantiomer of arginine.
N-lauroyl-L-lysine: Another amino acid derivative with a lauroyl group attached to lysine.
N-lauroyl-L-glutamic acid: Contains a lauroyl group attached to glutamic acid.
Uniqueness: N-lauroyl-D-arginine is unique due to its specific stereochemistry (D-enantiomer) and its potent antimicrobial activity. Compared to its L-enantiomer, this compound may exhibit different biological activities and interactions with enzymes and receptors .
Properties
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O3/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21)/t15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJKNGLLPGBHHO-OAHLLOKOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@H](CCCN=C(N)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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